molecular formula C14H15NO3 B11865052 7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one CAS No. 63961-73-9

7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one

Katalognummer: B11865052
CAS-Nummer: 63961-73-9
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: JWJIHJLKEHAXQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position and a piperidinyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4H-chromen-4-one with piperidine. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine itself, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development .

Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical structure allows for the design of compounds with specific properties tailored to industrial applications .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group at the 7th position and the piperidinyl group at the 2nd position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxy and piperidinyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

63961-73-9

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

7-hydroxy-2-piperidin-1-ylchromen-4-one

InChI

InChI=1S/C14H15NO3/c16-10-4-5-11-12(17)9-14(18-13(11)8-10)15-6-2-1-3-7-15/h4-5,8-9,16H,1-3,6-7H2

InChI-Schlüssel

JWJIHJLKEHAXQR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.